molecular formula C19H19ClN2O4 B2735922 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2034434-00-7

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

Cat. No.: B2735922
CAS No.: 2034434-00-7
M. Wt: 374.82
InChI Key: PTLALGUXCHNENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex chemical entity with potential applications in various scientific fields. It is characterized by its unique molecular structure that combines a pyridinyl group, a piperidinyl group, and a dihydrobenzo dioxin group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves a multi-step reaction process. Key steps include:

  • The reaction of 3-chloropyridine with an appropriate piperidine derivative to form the intermediate.

  • Coupling of the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin under controlled conditions to form the final product.

Reaction conditions such as temperature, solvent, and catalysts play a critical role in the efficiency and yield of the synthesis.

Industrial Production Methods

For large-scale production, optimization of reaction conditions and the use of industrial-grade reagents are essential. Methods like continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Reduction to its corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: Halogenation and other substitution reactions with appropriate reagents.

Common Reagents and Conditions

  • Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride in dry ether.

  • Substitution: May involve reagents like halogens (chlorine, bromine) and appropriate catalysts.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology

In biological research, it is explored for its potential interaction with biological macromolecules and its effects on cellular processes.

Medicine

Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.

Industry

Utilized in the development of new materials with specific chemical properties and in the formulation of advanced industrial chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets in cells, such as enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

  • (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

  • (3-((4-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

Uniqueness

What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity

In essence, the compound's distinctive structure and versatile reactivity open up numerous avenues for exploration and application, making it a significant subject of study in contemporary chemistry and beyond.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-15-11-21-7-6-16(15)26-13-3-2-8-22(12-13)19(23)14-4-1-5-17-18(14)25-10-9-24-17/h1,4-7,11,13H,2-3,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLALGUXCHNENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.